molecular formula C15H10ClFN2O2S B238124 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B238124
M. Wt: 336.8 g/mol
InChI Key: WDQDUXRLFBZDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, also known as CF3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to act through various pathways in the body. In cancer cells, 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been shown to inhibit the activity of certain enzymes involved in cell growth and division. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been shown to reduce the production of reactive oxygen species and modulate the activity of certain signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects on the body. In cancer cells, 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been shown to induce apoptosis, reduce cell viability, and inhibit the activity of certain enzymes involved in cell growth and division. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development and progression of these diseases.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and stability. However, there are also limitations to using 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide in lab experiments, including its low solubility in water and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields of medicine. Additionally, there is a need for more studies on the safety and toxicity of 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide to determine its potential for clinical use.
In conclusion, 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that has shown potential in scientific research for its therapeutic applications in cancer research and neurodegenerative diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide in medicine.

Synthesis Methods

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide can be synthesized through a series of reactions starting with 2-aminobenzothiazole and 4-chlorophenol. The process involves the use of various reagents and solvents, including triethylamine, acetic anhydride, and chloroform. The final product is obtained through crystallization and purification.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer research and neurodegenerative diseases. In cancer research, 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and reducing cell viability. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

Molecular Formula

C15H10ClFN2O2S

Molecular Weight

336.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H10ClFN2O2S/c16-9-1-4-11(5-2-9)21-8-14(20)19-15-18-12-6-3-10(17)7-13(12)22-15/h1-7H,8H2,(H,18,19,20)

InChI Key

WDQDUXRLFBZDRQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl

Origin of Product

United States

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